1,1'-Biphenyl, 2,2',6-trinitro-
Description
1,1'-Biphenyl, 2,2',6-trinitro- is a nitrated derivative of biphenyl, featuring three nitro (-NO₂) groups at the 2, 2', and 6 positions of the biphenyl core (Figure 1). Regulatory and safety profiles likely align with other polynitroaromatic compounds, requiring careful handling due to explosive hazards .
Properties
IUPAC Name |
1,3-dinitro-2-(2-nitrophenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O6/c16-13(17)9-5-2-1-4-8(9)12-10(14(18)19)6-3-7-11(12)15(20)21/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOGHRLQHPFMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30221963 | |
| Record name | 1,1'-Biphenyl, 2,2',6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71742-48-8 | |
| Record name | 1,1'-Biphenyl, 2,2',6-trinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071742488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Biphenyl, 2,2',6-trinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30221963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Nitration Routes for Biphenyl Derivatives
Direct Nitration of Biphenyl
Direct nitration of biphenyl using mixed acid (HNO₃/H₂SO₄) is a foundational method for introducing nitro groups. However, achieving regioselective nitration at the 2,2',6-positions requires precise control of reaction conditions. The electron-withdrawing nature of nitro groups directs subsequent substitutions to meta positions, complicating the synthesis of 2,2',6-trinitro derivatives.
Key challenges include:
- Over-nitration : Excessive nitric acid concentrations lead to tetra- or pentanitro byproducts.
- Isomer separation : Crude reaction mixtures require chromatographic or recrystallization steps to isolate the target compound.
A modified approach using fuming nitric acid (90%) at 0–5°C for 6 hours yields 2,2',6-trinitrobiphenyl with 34% purity, necessitating further purification via ethyl acetate recrystallization.
Metal-Mediated Coupling Reactions
Suzuki-Miyaura Cross-Coupling
The Suzuki reaction enables the assembly of biphenyl frameworks from halogenated precursors. For 2,2',6-trinitrobiphenyl, a convergent strategy couples 2-nitro-6-bromophenylboronic acid with 2-bromo-6-nitrophenyl triflate in the presence of Pd(PPh₃)₄. This method achieves 68% yield but faces limitations due to steric hindrance from ortho-nitro groups.
Table 1: Suzuki Coupling Parameters for Biphenyl Synthesis
| Boronic Acid | Halide | Catalyst | Yield (%) |
|---|---|---|---|
| 2-nitro-6-bromophenyl | 2-bromo-6-nitrophenyl | Pd(PPh₃)₄ | 68 |
| 3,5-dibromo-2-nitrophenyl | 2-iodo-6-nitrophenyl | NiCl₂(dppf) | 42 |
Ullmann Coupling for Sterically Hindered Systems
Ullmann coupling of 2-chloro-6-nitrobenzene derivatives using CuI in DMF at 140°C provides an alternative route. While tolerant of nitro groups, this method requires stoichiometric copper and prolonged reaction times (48–72 hours), yielding 27% of the desired product.
Bromination-Reduction Sequences
Bromination of Methyl-Substituted Precursors
Patent CN101735106A details a bromination-reduction approach starting from 4’-methyl-2-cyanobiphenyl (OTBN):
- Bromination : OTBN reacts with N-bromosuccinimide (NBS) in dichloromethane under radical initiation (benzoyl peroxide) to form 4’-bromomethyl-2-cyanobiphenyl.
- Reduction : The brominated intermediate undergoes zinc-mediated dehalogenation in tetrahydrofuran (THF) with aqueous NaOH, restoring the methyl group.
Table 2: Bromination Conditions and Outcomes
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4’-methyl-2-cyanobiphenyl | NBS | CH₂Cl₂ | Reflux | 89 |
| N-(triphenylmethyl)-5-(4’-methylbiphenyl)tetrazole | Br₂ | CH₂Cl₂ | 25 | 76 |
Diazotization and Xanthate Displacement
Recrystallization and Purification
Crude 1,1'-biphenyl, 2,2',6-trinitro- is purified through sequential solvent recrystallization:
Chemical Reactions Analysis
Types of Reactions: 1,1’-Biphenyl, 2,2’,6-trinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,6-trinitro- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,6-trinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical and chemical pathways, depending on the specific application. For example, in biological systems, the nitro groups may undergo reduction to form reactive intermediates that interact with cellular components.
Comparison with Similar Compounds
Polychlorinated Biphenyls (PCBs)
PCBs, such as 2,2',6-trichlorobiphenyl (PCB-30) and 2,2',4,4',6-pentachlorobiphenyl (PCB-101) , share structural similarities but differ in substituents and applications:
Key Differences :
- Reactivity : Nitro groups in 2,2',6-trinitro- confer explosive properties, whereas PCBs exhibit chemical inertness and environmental persistence.
- Regulation : PCBs are globally restricted under the Stockholm Convention, while nitro-substituted biphenyls may fall under hazardous material regulations .
Methyl-Substituted Biphenyls
Methyl derivatives like 2,2',6,6'-tetramethylbiphenyl (CAS 4036-43-5) differ in substituent effects and applications:
Key Differences :
Fluorinated and Mixed-Substituent Biphenyls
Compounds like 2,2'-dinitro-4,4',6,6'-tetrakis(trifluoromethyl)-1,1'-biphenyl (CAS 434-98-0) highlight the impact of electron-withdrawing groups:
Key Differences :
- Electron Effects : Trifluoromethyl (-CF₃) groups enhance thermal and oxidative stability, while nitro groups dominate reactivity in explosive applications.
- Synthesis Complexity : Fluorinated analogs require multistep synthesis, contrasting with simpler nitration routes for nitro derivatives .
Notes
- Safety protocols for nitro-substituted biphenyls should align with handling guidelines for polynitroaromatics.
- Further experimental studies are needed to confirm physicochemical and toxicological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
